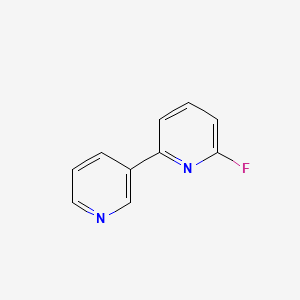

6-Fluoro-2,3'-bipyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-pyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGMTPBTGODDGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673529 | |

| Record name | 6-Fluoro-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214335-26-8 | |

| Record name | 6-Fluoro-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 6-Fluoro-2,3'-bipyridine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Fluoro-2,3'-bipyridine, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, a proposed synthetic protocol, and its relevance in the context of drug development, with a focus on the strategic incorporation of fluorine to enhance molecular properties.

Physicochemical Properties of this compound

This compound is a bipyridine derivative where a fluorine atom is substituted on one of the pyridine rings. This substitution can significantly influence the electronic properties, metabolic stability, and binding interactions of the molecule.[1][2] The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1214335-26-8 | [] |

| Molecular Formula | C₁₀H₇FN₂ | [] |

| Molecular Weight | 174.17 g/mol | [] |

| Predicted Boiling Point | 306.3 ± 27.0 °C | [4] |

| Predicted Density | 1.198 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 3.40 ± 0.12 | [4] |

| Storage Temperature | 2-8°C | [4] |

| InChI Key | QVGMTPBTGODDGK-UHFFFAOYSA-N | [] |

| SMILES | C1=CC(=NC(=C1)F)C2=CN=CC=C2 | [] |

Proposed Experimental Protocol: Synthesis via Suzuki-Miyaura Cross-Coupling

Reaction Scheme:

(2-Fluoro-6-bromopyridine) + (3-Pyridylboronic acid) --(Pd Catalyst, Base)--> this compound

Materials and Reagents:

-

2-Fluoro-6-bromopyridine

-

3-Pyridylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or a similar palladium catalyst

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-fluoro-6-bromopyridine (1.0 equivalent), 3-pyridylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

-

Degassing: Purge the reaction mixture with an inert gas, such as argon or nitrogen, for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate.

-

Extraction: Wash the organic layer sequentially with water and a brine solution.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system, such as a gradient of hexane and ethyl acetate, to yield pure this compound.

Caption: A flowchart of the proposed synthesis of this compound.

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various properties.[1][6] Fluorine-containing pyridine derivatives, in particular, are pivotal structures in modern drug discovery due to their unique physicochemical properties and diverse pharmacological activities.[2]

Key Advantages of Fluorination:

-

Metabolic Stability: The carbon-fluorine bond is strong, which can block metabolic pathways at that position, leading to increased drug half-life.[7]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, potentially increasing potency and selectivity.[7]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, which can affect a compound's solubility and pharmacokinetic profile.

-

Improved Membrane Permeability: In some cases, fluorination can increase the lipophilicity of a molecule, aiding its passage through cell membranes.[1]

Bipyridine scaffolds are known to be versatile ligands and are present in numerous biologically active compounds.[8] The introduction of a fluorine atom, as in this compound, makes it a valuable building block for creating new chemical entities with potentially improved drug-like properties. This compound can serve as a starting point for the synthesis of more complex molecules targeting a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[2][7]

Caption: Role of this compound in a drug discovery workflow.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 1214335-26-8 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 7. mdpi.com [mdpi.com]

- 8. Source, Synthesis, and Biological Evaluation of Natural Occurring 2,2'-Bipyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Fluoro-2,3'-bipyridine: Properties, Synthesis, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-2,3'-bipyridine is a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. The introduction of a fluorine atom onto the bipyridine scaffold can profoundly influence its physicochemical properties and biological activity, making it an attractive candidate for drug discovery and development. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities and involvement in cellular signaling pathways. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Physical and Chemical Properties

While experimental data for this compound is not extensively available in public literature, its properties can be predicted based on data from closely related compounds and established chemical principles.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇FN₂ | Calculated |

| Molecular Weight | 174.18 g/mol | Calculated[1][2] |

| CAS Number | 1214335-26-8 | [1] |

| Predicted Melting Point | 75-85 °C | Estimated based on related bipyridines |

| Predicted Boiling Point | 290-300 °C at 760 mmHg | Estimated based on related bipyridines |

| Predicted Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, THF). Slightly soluble in water. | Inferred from structural analogs[3] |

| Predicted pKa | ~3.5 - 4.5 | Estimated based on fluorinated pyridines |

Table 2: Predicted ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

¹H NMR (400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.80 | d | ~2.0 | H-2' |

| ~8.65 | dd | ~4.8, 1.6 | H-6' |

| ~8.10 | ddd | ~8.0, 2.4, 1.6 | H-4' |

| ~7.95 | t | ~8.0 | H-4 |

| ~7.50 | dd | ~8.0, 4.8 | H-5' |

| ~7.40 | dd | ~8.0, 2.8 | H-5 |

| ~7.10 | dd | ~8.0, 2.8 | H-3 |

¹³C NMR (101 MHz)

| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~163 (d) | ¹JCF ≈ 240 | C-6 | | ~155 (d) | ³JCCF ≈ 7 | C-2 | | ~151 | | C-2' | | ~149 | | C-6' | | ~141 (d) | ²JCCF ≈ 15 | C-5 | | ~137 | | C-4' | | ~133 | | C-3' | | ~124 | | C-5' | | ~120 (d) | ²JCCF ≈ 4 | C-4 | | ~110 (d) | ³JCCF ≈ 20 | C-3 |

Note: These are predicted values and may differ from experimental results. The predictions are based on the analysis of similar fluorinated pyridine and bipyridine structures.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance. The proposed synthetic pathway involves the coupling of a commercially available fluorinated pyridine derivative with a pyridineboronic acid.

Proposed Synthetic Pathway

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

6-Fluoro-2-bromopyridine (1.0 eq)

-

Pyridine-3-boronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

Toluene (anhydrous)

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-fluoro-2-bromopyridine (1.0 eq), pyridine-3-boronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.

-

Degassing: Purge the reaction mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

-

Caption: Experimental workflow for the synthesis of this compound.

Potential Biological Activities and Signaling Pathway Involvement

The incorporation of a fluorine atom into the bipyridine scaffold is a well-established strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. While specific biological data for this compound is not yet reported, its structural features suggest potential interactions with key biological targets, particularly protein kinases.

Predicted Biological Activities

-

Anticancer Activity: Bipyridine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The fluorine substituent can enhance this activity by increasing cell membrane permeability and improving binding affinity to target proteins.

-

Enzyme Inhibition: The nitrogen atoms in the bipyridine rings can act as hydrogen bond acceptors, while the fluorinated ring can participate in favorable electrostatic interactions within an enzyme's active site. This makes this compound a potential candidate for the development of enzyme inhibitors, particularly for kinases involved in cancer progression.

Potential Signaling Pathway Involvement

Based on the known activities of structurally related compounds, this compound could potentially modulate the activity of key signaling pathways implicated in cancer, such as the PI3K/Akt pathway.

The PI3K/Akt Signaling Pathway:

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its dysregulation is a common feature in many types of cancer. Small molecule inhibitors that target components of this pathway are of significant interest in oncology drug development.

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

The rationale for this potential involvement lies in the ability of the fluorinated bipyridine scaffold to mimic the hinge-binding motifs of known ATP-competitive kinase inhibitors. The fluorine atom can form specific interactions within the ATP-binding pocket, potentially leading to potent and selective inhibition.

Conclusion

This compound represents a promising molecular scaffold for the development of novel therapeutic agents and functional materials. This technical guide has provided a comprehensive, albeit partially predictive, overview of its key properties, a reliable synthetic protocol, and a rationale for its potential biological activities. The presented information is intended to serve as a valuable resource for researchers and drug development professionals, stimulating further experimental investigation into the therapeutic potential of this intriguing molecule. Future studies should focus on the experimental validation of the predicted properties and a thorough evaluation of its biological effects in relevant disease models.

References

An In-depth Technical Guide to 6-Fluoro-2,3'-bipyridine: Molecular Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and a proposed synthetic pathway for 6-Fluoro-2,3'-bipyridine. Bipyridine derivatives are of significant interest in medicinal chemistry and materials science due to their role as versatile ligands in catalysis and as scaffolds for novel therapeutic agents. The introduction of a fluorine atom can modulate the electronic properties, metabolic stability, and binding affinity of the molecule, making this compound a valuable compound for further investigation.

Molecular Structure

This compound is a heterocyclic aromatic compound consisting of a 2-substituted pyridine ring linked to a 3-substituted pyridine ring. The fluorine atom is located at the 6-position of the 2-substituted ring. The presence of the nitrogen atoms and the fluorine substituent significantly influences the electron distribution and conformational preferences of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1214335-26-8 | [] |

| Molecular Formula | C₁₀H₇FN₂ | [] |

| Molecular Weight | 174.17 g/mol | [] |

| InChI Key | QVGMTPBTGODDGK-UHFFFAOYSA-N | [] |

| SMILES | C1=CC(=NC(=C1)F)C2=CN=CC=C2 | [] |

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

While a specific, detailed synthesis for this compound is not extensively documented in peer-reviewed literature, a highly plausible and efficient route is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This method is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, particularly for biaryl and heteroaryl structures.[2]

The proposed pathway involves the coupling of a halogenated 6-fluoropyridine with a pyridineboronic acid derivative. A logical choice of reactants would be 2-Bromo-6-fluoropyridine (as the electrophile) and Pyridine-3-boronic acid (as the nucleophile).

References

discovery and history of 6-Fluoro-2,3'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-2,3'-bipyridine, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited publicly available information on the specific discovery and detailed experimental protocols for this compound, this guide synthesizes information from related fluorinated bipyridines to present its chemical properties, plausible synthetic routes, and potential applications. The strategic incorporation of a fluorine atom into the bipyridine scaffold is known to modulate physicochemical properties, offering potential advantages in drug design and the development of advanced materials. This document aims to serve as a foundational resource for researchers interested in the synthesis and utilization of this compound and its derivatives.

Introduction

Bipyridines are a class of aromatic heterocyclic compounds that have garnered significant attention as versatile ligands in coordination chemistry, building blocks in supramolecular chemistry, and core structures in pharmaceuticals and functional materials. The introduction of fluorine atoms into organic molecules can profoundly influence their biological and physical properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated bipyridines, such as this compound, are of considerable interest to researchers in drug discovery and materials science.

While the historical details of the discovery of this compound are not well-documented in publicly available literature, the synthesis of related fluorinated 2,3'-bipyridines is a more recent development in organic synthesis. For instance, the synthesis of 2',6'-difluoro-2,3'-bipyridine was reported in 2015, highlighting the contemporary interest in this class of compounds.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1214335-26-8 | [1][][3] |

| Molecular Formula | C₁₀H₇FN₂ | [1][][3] |

| Molecular Weight | 174.18 g/mol | [1][] |

| Appearance | N/A | [3] |

| Purity | 97% | [3] |

| Storage Temperature | 4-8°C | [3] |

Note: "N/A" indicates that the data is not available in the cited sources.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the surveyed literature. However, based on established methods for the synthesis of bipyridine derivatives, a plausible and commonly employed synthetic strategy is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of a pyridine boronic acid or ester with a halopyridine.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A likely synthetic route to this compound involves the coupling of 3-pyridylboronic acid with 2-bromo-6-fluoropyridine or 2-chloro-6-fluoropyridine.

Caption: Proposed Suzuki-Miyaura coupling for this compound synthesis.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

The following is a generalized protocol for the synthesis of bipyridines via Suzuki-Miyaura coupling and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

2-Bromo-6-fluoropyridine (1.0 eq)

-

3-Pyridylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., aqueous Na₂CO₃ 2M, 2.0 eq)

-

Solvent (e.g., Toluene or a mixture of Dioxane and Water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-6-fluoropyridine, 3-pyridylboronic acid, and the palladium catalyst.

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Base Addition: Degassed solvent and the aqueous base are added to the flask via syringe.

-

Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Applications in Drug Discovery and Materials Science

Fluorine-containing pyridine derivatives are recognized as important scaffolds in modern drug discovery. The incorporation of fluorine can enhance potency, selectivity, metabolic stability, and pharmacokinetic properties. While specific biological activities of this compound are not reported, its structure suggests potential as a key intermediate in the synthesis of more complex, biologically active molecules. Bipyridine derivatives are known to possess a range of pharmacological activities, including antimicrobial, antitumor, and immunomodulatory effects.

In the field of materials science, fluorinated bipyridines are utilized as ligands in the synthesis of metal complexes, particularly for applications in organic light-emitting diodes (OLEDs). For example, iridium(III) complexes of 2',6'-difluoro-2,3'-bipyridine are considered promising candidates as blue triplet emitters in phosphorescent OLEDs.

Signaling Pathways

There is no information available in the scientific literature or patent databases to suggest a direct role of this compound in any specific signaling pathway. Its utility in drug discovery would likely be as a synthetic building block for the creation of larger molecules designed to interact with biological targets such as enzymes or receptors.

Conclusion

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. While detailed information regarding its discovery and specific experimental protocols is scarce, this guide has provided a summary of its known properties and a plausible, generalized synthetic route based on the well-established Suzuki-Miyaura cross-coupling reaction. The continued interest in fluorinated organic molecules for drug development and advanced materials suggests that compounds like this compound will remain valuable building blocks for future research and innovation. Further studies are warranted to fully elucidate its physical, chemical, and biological properties.

References

Spectroscopic Profile of 6-Fluoro-2,3'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 6-Fluoro-2,3'-bipyridine, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in publicly accessible databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of analogous compounds and established spectroscopic principles. Detailed, generalized experimental protocols for acquiring such data are also provided to aid researchers in the characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known substituent effects on the parent 2,3'-bipyridine scaffold and related fluorinated pyridines.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.90 | d | ~2.0 | H-2' |

| ~8.70 | dd | ~4.8, 1.6 | H-6' |

| ~8.20 | ddd | ~8.0, 2.0, 1.6 | H-4' |

| ~7.95 | td | ~8.0, 2.4 | H-4 |

| ~7.45 | dd | ~8.0, 4.8 | H-5' |

| ~7.40 | dd | ~8.0, 2.8 | H-3 |

| ~7.00 | dd | ~8.0, 2.4 | H-5 |

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~164.0 (d, ¹JCF ≈ 240 Hz) | C-6 |

| ~152.0 | C-2' |

| ~149.5 | C-6' |

| ~141.0 (d, ³JCF ≈ 8 Hz) | C-4 |

| ~137.5 | C-4' |

| ~134.0 | C-3' |

| ~124.0 | C-5' |

| ~121.0 (d, ³JCF ≈ 4 Hz) | C-3 |

| ~110.0 (d, ²JCF ≈ 20 Hz) | C-5 |

| ~109.0 | C-2 |

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | C-H stretching (aromatic) |

| 1600-1580 | Strong | C=C/C=N stretching (pyridine rings) |

| 1480-1450 | Strong | C=C/C=N stretching (pyridine rings) |

| 1250-1200 | Strong | C-F stretching |

| 850-750 | Strong | C-H out-of-plane bending |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 174 | 100 | [M]⁺ (Molecular Ion) |

| 146 | Moderate | [M - N₂]⁺ or [M - HCN - H]⁺ |

| 119 | Moderate | [M - C₂H₂N]⁺ |

| 92 | Low | [C₅H₄N]⁺ |

| 78 | Low | [C₅H₄]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of heterocyclic organic compounds and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-10 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-180 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption signals.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

-

Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption peaks.

-

Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

If using electrospray ionization (ESI), a small amount of formic acid (0.1%) may be added to promote protonation.

-

-

Instrument Parameters (for ESI-MS):

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas (N₂): Flow rate appropriate for the instrument.

-

Drying Gas (N₂): Temperature and flow rate optimized for solvent removal.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ for ESI or [M]⁺ for Electron Ionization).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the observed isotopic pattern with the theoretical pattern for the molecular formula C₁₀H₇FN₂.

-

Workflow for Mass Spectrometric Analysis.

Solubility of 6-Fluoro-2,3'-bipyridine in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 6-Fluoro-2,3'-bipyridine, a key heterocyclic compound with applications in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive overview based on established chemical principles. It includes predicted solubility in a range of common organic solvents, detailed experimental protocols for accurate solubility determination, and visual workflows to guide laboratory procedures. This guide is intended to be a valuable resource for researchers, enabling them to effectively utilize this compound in their work.

Introduction

This compound is a fluorinated derivative of bipyridine, a class of organic compounds widely used as ligands in coordination chemistry and as building blocks in the synthesis of functional materials and pharmaceuticals. The fluorine substitution can significantly alter the physicochemical properties of the parent molecule, including its solubility, which is a critical parameter for its application in drug discovery, chemical synthesis, and formulation development. Understanding the solubility of this compound in various organic solvents is essential for designing reaction conditions, purification strategies, and delivery systems.

This document provides a detailed guide to the solubility of this compound. In the absence of specific experimental data, this guide offers predicted solubility based on the structural characteristics of the molecule and the principles of "like dissolves like." Furthermore, it presents standardized, detailed experimental protocols that researchers can employ to determine the quantitative solubility of this compound in their specific solvent systems.

Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" suggests that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[1]

This compound possesses a moderate polarity. The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking interactions. The fluorine atom adds to the molecule's polarity. Based on these structural features, the following qualitative solubility profile in common organic solvents is predicted.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Category | Solvent Examples | Predicted Solubility | Justification |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor, interacting with the nitrogen atoms of the bipyridine. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High to Medium | These solvents have significant dipole moments and can engage in dipole-dipole interactions with this compound. Bipyridine derivatives are often soluble in polar aprotic solvents like DMSO and DMF.[2] |

| Non-Polar Aromatic | Toluene, Benzene | Medium | The aromatic rings of the solvent can participate in π-π stacking with the bipyridine rings. Bipyridines are generally soluble in organic solvents.[3] |

| Non-Polar Aliphatic | Hexane, Heptane | Low to Insoluble | The non-polar nature of these solvents makes them poor at solvating the moderately polar this compound. The solubility of bipyridines is generally lower in non-polar solvents like hexane.[1] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Medium to Low | Ethers have some polarity but lack strong hydrogen bonding capabilities, leading to moderate to low solubility. |

| Esters | Ethyl Acetate | Medium | Ethyl acetate has moderate polarity and can engage in dipole-dipole interactions. |

Note: These are qualitative predictions and should be confirmed by experimental determination for any specific application.

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, experimental determination is essential. The following are detailed protocols for two common and robust methods for determining the solubility of a solid organic compound like this compound.

Shake-Flask Method with Gravimetric Analysis

The shake-flask method is a widely used and reliable technique for determining thermodynamic solubility.[4][5]

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial.

-

Add a known volume of the solvent of interest to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the same temperature for at least 24 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered solution.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80°C).

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporation dish containing the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight.

-

Determine the solubility in g/L or mg/mL by dividing the mass of the solute by the volume of the filtered solution.

-

UV-Vis Spectroscopy Method

This method is suitable if this compound has a significant UV-Vis absorbance in the chosen solvent.[6]

Objective: To determine the solubility of this compound by measuring its concentration in a saturated solution using UV-Vis spectroscopy.

Materials:

-

This compound (solid)

-

Solvent of interest (must be UV-transparent at the analysis wavelength)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin (or close to it).

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the shake-flask method (Section 3.1, step 1) to prepare a saturated solution of this compound.

-

-

Sample Preparation and Measurement:

-

After reaching equilibrium, filter the supernatant as described in Section 3.1, step 2.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Visualizations

The following diagrams illustrate the logical relationships and workflows described in this guide.

Caption: Logical relationship between solute-solvent polarity and solubility.

References

Theoretical and Computational Studies of 6-Fluoro-2,3'-bipyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying 6-Fluoro-2,3'-bipyridine, a heterocyclic compound of interest in coordination chemistry and drug design. This document outlines the fundamental computational methodologies, including Density Functional Theory (DFT) and molecular docking, for elucidating the electronic structure, reactivity, and potential biological interactions of this molecule. Detailed protocols for computational and experimental characterization are provided, and key data are summarized in a structured format for clarity and comparative analysis. Visual workflows are included to illustrate the logical steps in computational and experimental investigations.

Introduction

Bipyridines are a class of aromatic organic compounds that are widely utilized as ligands in coordination chemistry, with applications in catalysis, materials science, and pharmaceuticals. The introduction of a fluorine atom to the bipyridine scaffold, as in this compound, can significantly alter its electronic properties, binding affinities, and metabolic stability, making it an attractive candidate for further investigation. Computational studies provide a powerful and cost-effective means to predict the behavior of such molecules and guide experimental work. This guide will delve into the theoretical framework and practical application of computational chemistry to the study of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the molecule's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇FN₂ | [] |

| Molecular Weight | 174.17 g/mol | [] |

| CAS Number | 1214335-26-8 | [2] |

| InChI Key | QVGMTPBTGODDGK-UHFFFAOYSA-N | [] |

| SMILES | C1=CC(=NC(=C1)F)C2=CN=CC=C2 | [] |

Computational Methodologies and Protocols

Density Functional Theory (DFT) Studies

DFT is a robust computational method for investigating the electronic structure of molecules. A typical DFT study of this compound involves geometry optimization, frequency analysis, and the calculation of various electronic properties.

-

Input Preparation: The initial 3D structure of this compound is constructed using molecular modeling software.

-

Geometry Optimization: The structure is optimized to find the lowest energy conformation. A common functional and basis set for this purpose is B3LYP/6-311++G(d,p).[3]

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[3]

-

Electronic Property Analysis: Key electronic properties such as HOMO-LUMO energy levels, molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis are performed on the optimized geometry.

The following diagram illustrates the standard workflow for a DFT study.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a target protein. This is particularly relevant in drug development to understand potential protein-ligand interactions.

-

Ligand Preparation: The 3D structure of this compound is prepared by adding hydrogen atoms and assigning partial charges (e.g., Gasteiger charges).[4]

-

Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

-

Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to predict the binding poses of the ligand within the active site of the receptor.[4] The search space is defined around the known binding site.

-

Analysis: The resulting poses are ranked based on their binding energies, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and protein residues are analyzed.

The following diagram illustrates a typical molecular docking workflow.

Theoretical Data Summary

The following tables summarize key quantitative data derived from hypothetical DFT calculations on this compound, based on values reported for similar compounds.

Table 2: Frontier Molecular Orbital (FMO) Properties

| Property | Symbol | Typical Calculated Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.6 to -6.9 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.9 to -1.2 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.7 to 5.7 | Chemical reactivity, kinetic stability[5] |

Table 3: Natural Bond Orbital (NBO) Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP(1) N | π* (C2-C3) | ~ 5-7 | Lone Pair -> Antibond (π) |

| LP(1) N' | π* (C2'-C3') | ~ 5-7 | Lone Pair -> Antibond (π) |

| π (C-C) | π* (C-N) | ~ 15-22 | π -> π* Intramolecular Charge Transfer |

Experimental Characterization Protocols

Experimental validation is crucial for corroborating computational predictions. The following are generalized protocols for the synthesis and spectroscopic characterization of this compound, adapted from procedures for related bipyridine derivatives.

Synthesis

The synthesis of fluorinated bipyridines can often be achieved through cross-coupling reactions. A plausible synthetic route for this compound would involve a Suzuki or Stille coupling between a fluorinated pyridine derivative and a pyridine-boronic acid or -stannane derivative.

-

Reactants: 2-Fluoro-6-bromopyridine and 3-(tributylstannyl)pyridine (or 3-pyridylboronic acid).

-

Catalyst: A palladium catalyst such as Pd(PPh₃)₄.

-

Solvent: An appropriate organic solvent, for example, toluene or DMF.

-

Procedure: The reactants and catalyst are dissolved in the solvent and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted and purified, typically by column chromatography.

Spectroscopic Characterization

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are recorded on a high-field NMR spectrometer.

-

Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The sample is introduced into a mass spectrometer (e.g., using electrospray ionization, ESI) to obtain the mass-to-charge ratio of the molecular ion.

-

Analysis: The molecular weight is confirmed from the mass of the parent ion peak.

The following diagram illustrates a typical workflow for synthesis and characterization.

References

An In-depth Technical Guide on the Electronic Properties of 6-Fluoro-2,3'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-2,3'-bipyridine is a substituted aromatic heterocycle of growing interest in materials science and medicinal chemistry. The introduction of a fluorine atom onto the bipyridine scaffold significantly modulates its electronic characteristics, influencing its coordination properties, photophysical behavior, and potential biological activity. This technical guide provides a comprehensive overview of the core electronic properties of this compound, drawing upon theoretical calculations and comparative data from analogous compounds due to the limited direct experimental literature on this specific isomer. This document is intended to serve as a foundational resource for researchers, offering detailed experimental protocols for characterization and predictive data to guide future investigations in fields such as organic electronics and drug discovery.

Introduction

Bipyridine-based ligands have been extensively utilized in the development of metal complexes for a wide range of applications, including catalysis, sensing, and organic light-emitting diodes (OLEDs). The strategic functionalization of the bipyridine core allows for the fine-tuning of the electronic and steric properties of the resulting materials. Fluorination is a particularly powerful strategy in this regard, as the high electronegativity and small size of the fluorine atom can induce significant changes in molecular orbital energies, dipole moments, and intermolecular interactions, without introducing substantial steric hindrance.

This guide focuses on this compound, an isomer with an asymmetric substitution pattern that imparts unique electronic and coordination characteristics. While its sibling compounds, particularly fluorinated 2,2'-bipyridines and their metal complexes, have been investigated for their luminescent properties, detailed information on this compound remains sparse. This document aims to bridge this gap by providing a predictive yet technically grounded overview of its electronic structure and properties, supplemented by detailed methodologies for its empirical study.

Predicted Physicochemical and Electronic Properties

Due to a lack of extensive experimental data for this compound, the following properties are predicted based on computational modeling and comparison with the parent compound, 2,3'-bipyridine, and other fluorinated bipyridines.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

| Molecular Formula | C₁₀H₇FN₂ | Basic molecular composition. |

| Molecular Weight | 174.18 g/mol | Important for stoichiometric calculations. |

| XLogP3 | ~1.9 | A measure of lipophilicity, relevant for biological applications. |

| Polar Surface Area | 25.77 Ų | Influences membrane permeability and solubility. |

Table 2: Predicted Electronic Properties of this compound

| Property | Symbol | Predicted Value (eV) | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.7 to -7.0 | Relates to the electron-donating ability of the molecule. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -1.3 | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap | ΔE | 5.7 to 5.7 | Correlates with chemical reactivity and kinetic stability. |

Note: These values are extrapolated from theoretical studies on 2,3'-bipyridine and are expected to be influenced by the electron-withdrawing nature of the fluorine substituent.

Experimental Protocols for Electronic Characterization

The following sections provide detailed experimental protocols for the characterization of the electronic properties of this compound. These are generalized methods that can be adapted from spectroscopic analyses of similar bipyridine derivatives.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule, primarily the π → π* transitions in the aromatic rings.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, acetonitrile) at a concentration of 1 mM. From the stock solution, prepare a series of dilutions (e.g., 10 µM, 25 µM, 50 µM).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectra of the sample solutions from 200 to 800 nm, using the pure solvent as a reference.

-

Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

-

Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane).

-

Analyte Solution: Dissolve this compound in the electrolyte solution to a final concentration of approximately 1 mM.

-

Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: Purge the solution with an inert gas (e.g., argon) for at least 15 minutes. Scan the potential over a suitable range to observe the oxidation and reduction peaks.

-

Calibration: After the measurement, add an internal standard with a known redox potential (e.g., ferrocene/ferrocenium, Fc/Fc⁺) and record the voltammogram again.

-

Analysis: Determine the onset potentials for oxidation (Eox) and reduction (Ered). Calculate the HOMO and LUMO energy levels using the following empirical formulas:

-

EHOMO (eV) = -[Eox - E1/2(Fc/Fc⁺) + 4.8]

-

ELUMO (eV) = -[Ered - E1/2(Fc/Fc⁺) + 4.8]

-

Potential Applications in Drug Development

While direct biological activity data for this compound is not yet available, the bipyridine scaffold is a known pharmacophore, and its metal complexes have been investigated for various therapeutic applications, including as anticancer agents. The introduction of fluorine can enhance metabolic stability and cell permeability, making this compound an attractive building block for medicinal chemistry.

A potential avenue of investigation is its role as a ligand in photoactivated chemotherapy. Ruthenium-bipyridyl complexes, for instance, have been shown to exhibit light-induced cytotoxicity against cancer cells. The electronic properties of the bipyridine ligand are crucial in tuning the photophysical and photochemical behavior of these complexes.

Conclusion

This compound represents a promising but underexplored molecule with significant potential in both materials science and medicinal chemistry. Its electronic properties, modulated by the asymmetric placement of a fluorine atom, make it a compelling candidate for the development of novel functional materials and therapeutic agents. This guide provides a foundational understanding of its predicted electronic characteristics and outlines the necessary experimental protocols for their empirical validation. It is hoped that this document will stimulate further research into this and related fluorinated bipyridine systems, ultimately unlocking their full potential.

6-Fluoro-2,3'-bipyridine: A Technical Guide to Its Potential Research Applications

Introduction: 6-Fluoro-2,3'-bipyridine is a heterocyclic aromatic compound featuring two pyridine rings linked together, with a fluorine atom substituted at the 6-position of one ring. This specific arrangement of atoms, particularly the inclusion of the highly electronegative fluorine atom, imparts unique electronic and physicochemical properties to the molecule. The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, as it can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile.[1][2] Fluorinated pyridine and bipyridine motifs are prevalent in a significant number of FDA-approved drugs, highlighting their importance in drug discovery and development.[3][4][5][6][7] This technical guide explores the synthesis, properties, and diverse research applications of this compound for an audience of researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental properties of this compound are summarized below. The fluorine atom's electron-withdrawing nature can influence the basicity of the pyridine nitrogen atoms and the molecule's overall dipole moment and lipophilicity.

| Property | Value | Source |

| CAS Number | 1214335-26-8 | [][9][10] |

| Molecular Formula | C₁₀H₇FN₂ | [][10][11] |

| Molecular Weight | 174.17 g/mol | [][10][11] |

| IUPAC Name | 2-fluoro-6-(pyridin-3-yl)pyridine | [] |

| Canonical SMILES | C1=CC(=CN=C1)C2=CC=CN=C2F | [] |

| InChI Key | QVGMTPBTGODDGK-UHFFFAOYSA-N | [] |

Synthesis and Reactivity

The synthesis of fluorinated bipyridines often involves modern cross-coupling reactions or nucleophilic aromatic substitution (SNAr). The reactivity of the this compound core allows for further functionalization, making it a versatile building block.

General Synthesis Approach

A common and effective method for synthesizing substituted bipyridines is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a halo-pyridine with a pyridine-boronic acid. For this compound, this would typically involve coupling 2-fluoro-6-halopyridine with pyridine-3-boronic acid.

Caption: Synthetic workflow for this compound via Suzuki coupling.

Key Research Applications

Medicinal Chemistry and Drug Discovery

The introduction of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties.[1][5][12] The C-F bond is strong and can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.[2][6]

-

Metabolic Stability: The fluorine atom at the 6-position can prevent undesirable metabolic modifications, such as hydroxylation, which is a common pathway for drug clearance. This leads to improved oral bioavailability and systemic exposure.[1][2]

-

Modulation of pKa: The electron-withdrawing nature of fluorine lowers the basicity (pKa) of the adjacent pyridine nitrogen. This can be crucial for optimizing a drug's solubility, cell permeability, and interaction with its biological target by altering hydrogen bonding patterns.[2]

-

Target Binding: Fluorine can engage in favorable electrostatic or dipole-dipole interactions within a protein's binding pocket, potentially increasing binding affinity and selectivity.[1]

Derivatives of this compound could be investigated as scaffolds for various therapeutic targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes implicated in diseases ranging from oncology to neurology.[1][13]

Caption: Inhibition of a kinase pathway by a hypothetical drug.

Coordination Chemistry and Catalysis

Bipyridines are classic bidentate ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. The 2,3'-bipyridine isomer offers a distinct coordination geometry compared to the more common 2,2'-bipyridine. The fluorine substituent on the this compound ligand can tune the electronic properties of the resulting metal complex.[14]

-

Electronic Tuning: The electron-withdrawing fluorine atom can decrease the electron density on the metal center, which can alter the complex's redox potential and catalytic reactivity.

-

Photoredox Catalysis: Fluorinated bipyridine ligands are used in highly efficient iridium(III) and ruthenium(II) photoredox catalysts.[15] These catalysts are employed in a variety of organic transformations, including cross-coupling reactions and C-H functionalization.[15][16]

-

Luminescent Materials: Metal complexes of fluorinated bipyridines have been investigated for applications in organic light-emitting diodes (OLEDs).[17] Fluorination can be used to raise the triplet energy of the complex, which is essential for achieving efficient blue emission in phosphorescent OLEDs (PHOLEDs).[17]

Caption: Workflow from ligand to functional metal complex application.

Materials Science

The structural and electronic properties of this compound make it a valuable building block for advanced materials.[14]

-

Metal-Organic Frameworks (MOFs): As a linker molecule, 2,3'-bipyridine derivatives can be used to construct porous MOFs.[14] These materials have high surface areas and tunable pore sizes, making them suitable for gas storage, separation, and catalysis.[14] The fluorine atom can modify the surface properties of the pores, potentially enhancing selectivity for specific guest molecules.

-

Organic Semiconductors: Fluorination is a key strategy for designing n-type organic semiconductor materials used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electron-withdrawing fluorine atoms can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the material, facilitating electron injection and transport.

Experimental Protocols

Protocol 1: Representative Synthesis of a Fluorinated Bipyridine via Suzuki-Miyaura Coupling

This protocol is a general representation based on established procedures for similar couplings.[15][16]

-

Reaction Setup: To a round-bottomed flask, add 2-chloro-6-fluoropyridine (1.0 equiv), 3-pyridylboronic acid (1.1 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

-

Solvent and Base: Add a 4:1 mixture of toluene and ethanol, followed by a 2 M aqueous solution of sodium carbonate (Na₂CO₃, 2.0 equiv).

-

Reaction Execution: Flush the flask with argon or nitrogen. Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After cooling to room temperature, add water and extract the mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: General Synthesis of an Iridium(III) Complex

This protocol is adapted from procedures for creating photoredox catalysts.[15][16]

-

Dimer Formation: First, synthesize the iridium chloride-bridged dimer. React iridium(III) chloride hydrate (IrCl₃·xH₂O) with a cyclometalating ligand (e.g., 2-phenylpyridine) in a mixture of 2-ethoxyethanol and water. Reflux the mixture under an inert atmosphere for 12-24 hours to form the dimer, e.g., [Ir(ppy)₂Cl]₂.

-

Ligand Exchange: To a flask containing the iridium dimer (1.0 equiv), add this compound (2.2 equiv) as the ancillary ligand.

-

Reaction Conditions: Add a high-boiling point solvent such as ethylene glycol or glycerol.

-

Heating: Heat the mixture to a high temperature (e.g., 150-200 °C) under an inert atmosphere for 12-48 hours.

-

Isolation: Cool the reaction mixture. Add water to precipitate the crude product. Filter the solid and wash with water and methanol.

-

Purification: The crude complex can be purified by column chromatography or recrystallization. Anion exchange with a salt like ammonium hexafluorophosphate (NH₄PF₆) is often performed to yield the final, stable [Ir(ppy)₂(this compound)]PF₆ complex.

Conclusion

This compound is a highly versatile chemical scaffold with significant potential across multiple scientific disciplines. Its unique electronic properties, conferred by the strategically placed fluorine atom, make it an attractive building block in drug discovery for enhancing pharmacokinetic profiles and target affinity. In coordination chemistry and materials science, it serves as a tunable ligand for developing advanced catalysts, luminescent materials for OLEDs, and functional components for MOFs and organic electronics. The established synthetic routes and predictable reactivity of this molecule provide researchers with a powerful tool to innovate and advance their respective fields. Future investigations will likely uncover even more nuanced applications for this valuable fluorinated heterocycle.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. mdpi.com [mdpi.com]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 1214335-26-8 [m.chemicalbook.com]

- 10. This compound | 1214335-26-8 [chemicalbook.com]

- 11. 6-Fluoro-2,2'-bipyridine | C10H7FN2 | CID 58555936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. orgsyn.org [orgsyn.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Synthesis, crystal structure and photophysical properties of bis[2,6-difluoro-3-(pyridin-2-yl)pyridine-κN](trifluoromethanesulfonato-κO)silver(I) - PMC [pmc.ncbi.nlm.nih.gov]

Safety and Handling Guidelines for 6-Fluoro-2,3'-bipyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling guidelines for 6-Fluoro-2,3'-bipyridine. Due to the limited availability of specific toxicological and safety data for this compound, this guide draws upon information for structurally related compounds, particularly pyridine and its derivatives. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals. It is imperative to consult the most recent Safety Data Sheet (SDS) provided by the supplier and to adhere to all institutional and governmental regulations.

Introduction

This compound is a fluorinated heterocyclic compound with applications in organic synthesis, medicinal chemistry, and materials science.[1] The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of the parent bipyridine molecule, potentially leading to unique reactivity and biological activity.[2] However, this modification also necessitates a thorough understanding of its specific safety and handling requirements. This guide aims to provide a detailed framework for the safe utilization of this compound in a research and development environment.

Hazard Identification and Classification

Physical and Chemical Properties

A summary of the available physical and chemical properties for this compound and the parent compound, pyridine, is provided below for reference.

| Property | This compound | Pyridine | Source |

| CAS Number | 1214335-26-8 | 110-86-1 | [8] |

| Molecular Formula | C₁₀H₇FN₂ | C₅H₅N | [] |

| Molecular Weight | 174.17 g/mol | 79.10 g/mol | [] |

| Appearance | Not specified | Colorless to light yellow liquid | [4] |

| Boiling Point | Not available | 115 °C | |

| Melting Point | Not available | -42 °C | |

| Flash Point | Not available | 17 °C | [10] |

| Vapor Pressure | 0.0012 mm Hg (for 2,3'-Bipyridine) | 20 mmHg at 25 °C | [10][11] |

Toxicological Data

Specific quantitative toxicological data, such as LD50 and LC50 values, for this compound are not available in the reviewed literature. The toxicological properties of fluorinated compounds can vary significantly based on their structure.[12][13] However, data for related compounds can provide an indication of potential hazards. It is crucial to handle this compound with the assumption that it may be toxic.[14]

| Compound | Route of Exposure | Species | LD50/LC50 | Source |

| Pyridine | Oral | Rat | 1,500 mg/kg | |

| Pyridine | Inhalation | Rat | 17.1 mg/l (4 h) | |

| Pyridine | Dermal | Rabbit | > 1,000 - 2,000 mg/kg | |

| 2,2'-Bipyridine | Oral | Rat | 100 mg/kg | [15] |

Experimental Protocols: Safe Handling and Procedures

The following protocols are based on best practices for handling hazardous and potentially air-sensitive chemicals in a laboratory setting.[16][17]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before any handling of this compound to determine the appropriate level of PPE.

Caption: PPE selection workflow for handling this compound.

Methodology:

-

Eye and Face Protection: Always wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.

-

Hand Protection: Wear nitrile or other chemically resistant gloves.[4] Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.

-

Body Protection: A flame-resistant lab coat should be worn at all times and kept fully fastened.

-

Respiratory Protection: All handling of this compound should be performed in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[4]

General Handling and Storage

Methodology:

-

Ventilation: Ensure adequate ventilation in the laboratory. All weighing and transfer operations should be conducted within a chemical fume hood.[4]

-

Inert Atmosphere: For air-sensitive compounds, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[16][18]

-

Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[4][19]

-

Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[5]

Spill and Leak Procedures

Caption: Logical flow for responding to a spill of this compound.

Methodology:

-

Immediate Action: Evacuate the immediate area of the spill and alert nearby personnel.

-

Personal Protection: Before attempting to clean up, don the appropriate PPE as outlined in section 5.1.

-

Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[4]

-

Collection: Carefully collect the absorbed material and any contaminated items into a sealable, properly labeled hazardous waste container.

-

Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by washing with soap and water.

-

Large Spills: For large spills, evacuate the laboratory immediately, secure the area, and contact the institution's emergency response team.[20]

First Aid Measures

Caption: Emergency first aid procedures for exposure to this compound.

Methodology:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

Due to the lack of specific data for this compound, general recommendations for flammable organic compounds and pyridine should be followed.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3]

-

Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.

-

Specific Hazards: Thermal decomposition may produce toxic and corrosive fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride.[19]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[5]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

Caption: A general workflow for the disposal of this compound waste.

Methodology:

-

Waste Collection: Collect all waste materials, including unused product and contaminated items (e.g., gloves, filter paper), in a designated, properly labeled, and sealed hazardous waste container.

-

Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".

-

Disposal: Dispose of the hazardous waste through a licensed and certified waste disposal company, following all local, state, and federal regulations.[4][7][21] Do not dispose of down the drain or in general trash.

Reactivity and Stability

-

Stability: Assumed to be stable under recommended storage conditions.[19]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[19]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (HF).[19]

Conclusion

While specific safety and toxicological data for this compound are limited, a precautionary approach based on the known hazards of pyridine and fluorinated organic compounds is essential for its safe handling. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment, handling within a certified chemical fume hood, and proper waste disposal procedures. This in-depth technical guide provides a foundation for establishing safe laboratory practices when working with this compound. Continuous vigilance and adherence to institutional and regulatory guidelines are paramount to ensure a safe research environment.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 5. carlroth.com [carlroth.com]

- 6. benchchem.com [benchchem.com]

- 7. mcfenvironmental.com [mcfenvironmental.com]

- 8. This compound | 1214335-26-8 [chemicalbook.com]

- 10. carlroth.com [carlroth.com]

- 11. 2,3'-Bipyridine - Hazardous Agents | Haz-Map [haz-map.com]

- 12. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Toxicology of fluorine-containing monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. gustavus.edu [gustavus.edu]

- 15. fishersci.com [fishersci.com]

- 16. ossila.com [ossila.com]

- 17. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 18. ehs.umich.edu [ehs.umich.edu]

- 19. fishersci.com [fishersci.com]

- 20. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 21. epa.gov [epa.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Fluoro-2,3'-bipyridine via Suzuki Coupling

Introduction